Caffeine-D10

Description

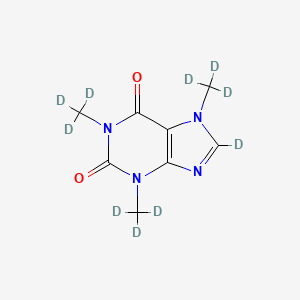

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O2 |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

8-deuterio-1,3,7-tris(trideuteriomethyl)purine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3,4D |

InChI Key |

RYYVLZVUVIJVGH-LSURFNHSSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1C([2H])([2H])[2H])C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment of Caffeine D10

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the caffeine (B1668208) molecule is primarily achieved through three main routes: catalyzed hydrogen-deuterium exchange reactions, total synthesis from deuterated building blocks, and partial synthesis involving the alkylation of deuterated xanthine (B1682287) precursors. rsc.org Each method offers distinct advantages regarding yield, cost, and control over the position and extent of deuterium labeling.

Catalyzed hydrogen-deuterium (H-D) exchange is a prominent method for incorporating deuterium into organic molecules post-synthesis. researchgate.netwikipedia.org This technique involves the exchange of non-labile hydrogen atoms with deuterium from a deuterium source, facilitated by a metal catalyst. rsc.org

Heterogeneous catalysts are widely employed for H-D exchange reactions due to their efficiency and ease of separation from the reaction mixture. researchgate.net For the deuteration of caffeine, catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) have been utilized. rsc.orgresearchgate.net A notable procedure involves heating caffeine in the presence of a Pd/C catalyst, which can lead to multi-deuterated caffeine with high chemical yields, ranging from 85% to 98%. rsc.org These catalysts facilitate the breaking of C-H bonds and the formation of C-D bonds, enabling extensive isotopic labeling. researchgate.net

| Catalyst | Typical Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Heating at 160–180 °C in D₂O | Multi-deuterated caffeine with high deuterium incorporation. | rsc.org |

| Platinum on Carbon (Pt/C) | Neutral conditions with D₂O and H₂ gas | Multi-deuterium incorporation into caffeine. | researchgate.net |

| Rhodium on Carbon (Rh/C) | Neutral conditions with D₂O and H₂ gas | Multi-deuterium incorporation into caffeine. | researchgate.net |

| Iridium Complex [Ir(cod)(P(C₆H₁₁)₃)(py)]PF₆ | 1 atm D₂ gas pressure | Regioselective exchange at the N-3 methyl group. | rsc.org |

The primary source of deuterium for these exchange reactions is typically deuterium oxide (D₂O), also known as heavy water. rsc.orgresearchgate.net D₂O is a cost-effective and readily available source for large-scale deuteration. nih.gov In the Pd/C-catalyzed reaction, deuterated water serves as the deuterium reservoir for the exchange process. rsc.org Deuterium gas (D₂) can also be used, particularly in specific regioselective reactions, such as the iridium-catalyzed synthesis of [3-CD₃]caffeine. rsc.org

Controlling the specific sites (regioselectivity) and the level of deuterium incorporation is a critical aspect of synthesizing labeled compounds. rsc.org The choice of catalyst and reaction conditions plays a significant role in this control. For instance, an iridium-caffeine complex under deuterium gas pressure allows for highly regioselective H-D exchange specifically at the N-3 methyl group. rsc.org

In contrast, the Pd/C-catalyzed method using D₂O can achieve multi-deuteration. rsc.org The degree of isotopic enrichment in this system is highly dependent on the reaction temperature. At 90°C, no deuterium incorporation is observed on the methyl groups at the N-1 and N-7 positions. However, increasing the temperature to 160–180°C results in high deuterium incorporation across multiple sites, leading to multi-deuterated caffeine. rsc.org This temperature dependence provides a handle for controlling the extent of isotopic labeling.

Total synthesis offers a powerful strategy for producing specifically labeled caffeine molecules by constructing the entire molecule from isotopically enriched starting materials. rsc.orgresearchgate.net This "bottom-up" approach allows for precise control over the location of the deuterium atoms. Labeled caffeine can be prepared from common deuterated building blocks such as labeled urea, formic acid, or formamide. researchgate.netresearchgate.net For example, a synthetic pathway could start with deuterated urea, which is then converted through several steps into a deuterated diaminouracil derivative. Subsequent ring closure and methylation steps would yield the final deuterated caffeine molecule. rsc.org While this method provides unparalleled control over isotope placement, it often involves multiple steps and can be more complex than exchange methods. researchgate.net

Partial synthesis is a common and efficient method for preparing deuterated caffeine, particularly for labeling the N-methyl groups. rsc.orgresearchgate.net This strategy involves the methylation of an appropriate xanthine derivative using a deuterated methylating agent. researchgate.net Xanthine, theophylline (1,3-dimethylxanthine), or theobromine (B1682246) (3,7-dimethylxanthine) can serve as precursors. researchgate.netcore.ac.uk

The synthesis of N-trideuteromethyl isotopomers of caffeine has been achieved by reacting the corresponding xanthine molecule with trideuteromethyl iodide (CD₃I). researchgate.netthieme-connect.com For instance, caffeine-d₃ can be prepared by alkylating theophylline with CD₃I. bohrium.com A one-step, gram-scale synthesis of caffeine-d₉ has been reported starting from xanthine, using CD₃I as the deuterated methyl source and dimsyl sodium as the base, achieving a high yield after recrystallization. thieme-connect.comresearchgate.net This method is advantageous for producing highly deuterated caffeine, like Caffeine-D9 or Caffeine-D10, in good yields. thieme-connect.com

| Precursor | Deuterated Reagent | Product | Reference |

|---|---|---|---|

| Xanthine | Trideuteromethyl iodide (CD₃I) | Caffeine-d₉ | thieme-connect.com |

| Theophylline (1,3-dimethylxanthine) | Trideuteromethyl iodide (CD₃I) | Caffeine-d₃ (at N-7 position) | bohrium.com |

| Theobromine (3,7-dimethylxanthine) | Trideuteromethyl iodide (CD₃I) | Caffeine-d₃ (at N-1 position) | core.ac.uk |

Catalyzed Hydrogen-Deuterium Exchange Reactions

Synthetic Yield and Efficiency Considerations

The efficiency of this compound synthesis is a key consideration for its practical application. The one-step synthesis of the closely related Caffeine-d9 from xanthine and CD₃I has been reported to achieve a high yield of 86% after recrystallization. thieme-connect.comresearchgate.net This suggests that a similarly efficient synthesis of this compound is feasible.

In contrast, alternative methods, such as the use of potassium carbonate (K₂CO₃) as the base, have been reported to result in significantly lower yields, around 20%, for the synthesis of Caffeine-d9. thieme-connect.com The choice of base and solvent system, therefore, has a profound impact on the reaction's efficiency. Factors such as reaction time and temperature are also optimized to maximize the yield and minimize the formation of byproducts.

| Reaction Condition | Reagents/Parameters | Reported Yield (Caffeine-d9) | Reference |

| Method 1 | Xanthine, CD₃I, Dimsyl Sodium, THF, Room Temperature, 24h | 86% | thieme-connect.comresearchgate.net |

| Method 2 | Xanthine, CD₃I, K₂CO₃ | 20% | thieme-connect.com |

This table illustrates the significant impact of reaction conditions on the synthetic yield of deuterated caffeine.

Assessment of Isotopic Purity and Distribution in this compound Synthesates

Following synthesis, a rigorous assessment of the isotopic purity and the distribution of deuterium atoms within the this compound molecule is essential. This is accomplished using a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) techniques, such as electrospray ionization (ESI-HRMS) and time-of-flight (TOF) mass spectrometry, are powerful tools for determining isotopic enrichment. nih.gov These methods can accurately distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their mass-to-charge ratio. nih.govresearchgate.net By analyzing the relative intensities of the ion signals corresponding to this compound and its less-deuterated counterparts, the isotopic purity can be calculated with high precision. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structural integrity and the specific sites of deuterium incorporation. rsc.org

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton NMR spectrum will show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been substituted. This allows for a qualitative and semi-quantitative assessment of the degree of deuteration. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and chemical environment of the deuterium atoms. It is particularly useful for verifying the positions of the deuterium labels. nih.gov

¹³C NMR (Carbon-13 NMR): The coupling patterns and chemical shifts in the ¹³C NMR spectrum can also be influenced by the presence of adjacent deuterium atoms, offering further structural confirmation. iaea.org

The combination of these analytical methods ensures the accurate characterization of the synthesized this compound, confirming its high isotopic purity and the correct distribution of the deuterium labels, which are critical for its intended applications in scientific research. rsc.org

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment by measuring the relative abundance of different isotopologues. |

| ¹H NMR Spectroscopy | Assesses the degree of deuteration by observing the reduction in proton signals. |

| ²H NMR Spectroscopy | Directly detects and confirms the location of deuterium atoms. |

| ¹³C NMR Spectroscopy | Provides structural information and confirms the positions of deuterium labels through changes in carbon signals. |

This interactive table summarizes the key analytical techniques used to assess the isotopic purity and distribution in this compound.

Advanced Analytical Methodologies Employing Caffeine D10

Mass Spectrometry (MS) Applications as an Internal Standard

The primary application of Caffeine-D10 is as an internal standard in mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio of ions. By adding a known quantity of this compound to a sample, any loss of the target analyte (caffeine) during sample processing can be accurately accounted for by monitoring the signal of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this method, volatile compounds are separated in a gaseous mobile phase and then ionized and detected by the mass spectrometer. This compound is particularly well-suited for GC-MS analysis due to its volatility and thermal stability.

Selected Ion Monitoring (SIM) is a highly sensitive GC-MS technique used for quantitative analysis. Instead of scanning the entire mass spectrum, the mass spectrometer is programmed to detect only a few specific ions of interest. This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte. When using this compound as an internal standard, characteristic ions for both natural caffeine (B1668208) and its deuterated counterpart are monitored. The molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 204, which is 10 units higher than that of unlabeled caffeine (m/z 194).

Interactive Data Table: Key Ions for Caffeine and this compound in GC-MS (SIM Mode)

| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) |

| Caffeine | 194 | 109 |

| This compound | 204 | 115 |

Under electron ionization (EI) in GC-MS, caffeine and this compound undergo predictable fragmentation, yielding a characteristic mass spectrum. The fragmentation of caffeine is well-documented and primarily involves the cleavage of the imidazole (B134444) ring through a retro-Diels-Alder reaction. This process results in the formation of several key fragment ions. The most abundant fragment ion for caffeine is typically observed at m/z 109.

Due to the presence of ten deuterium (B1214612) atoms, the fragment ions of this compound exhibit a corresponding mass shift. This distinct isotopic signature allows for the unambiguous identification and quantification of the internal standard, even in the presence of high concentrations of natural caffeine. For instance, the fragment ion corresponding to m/z 109 in the caffeine spectrum is shifted to m/z 115 in the this compound spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful analytical technique that couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method is particularly useful for analyzing non-volatile and thermally labile compounds like caffeine in complex biological matrices such as plasma and urine.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from macromolecules or small molecules in solution. In the ESI interface, a high voltage is applied to a liquid passing through a capillary, which creates an aerosol of charged droplets. As the solvent evaporates, the ions are transferred into the gas phase and directed into the mass spectrometer. ESI is highly efficient for ionizing polar molecules like caffeine and is typically operated in the positive ion mode for this analysis, generating the protonated molecule [M+H]⁺.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive detection mode used in tandem mass spectrometry. In SRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This "transition" from a precursor ion to a product ion is highly characteristic of a particular compound.

For the quantification of caffeine using this compound as an internal standard, specific SRM transitions are monitored for both the analyte and the internal standard. For caffeine, the transition of the protonated molecule at m/z 195 to a prominent fragment ion at m/z 138 is often used. researchgate.net For this compound, the corresponding transition would be from the precursor ion at m/z 205 to a product ion at m/z 145. This high degree of specificity minimizes interferences from other compounds in the sample matrix, leading to highly accurate and reliable quantification.

Interactive Data Table: SRM Transitions for Caffeine and this compound in LC-MS/MS

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Caffeine | 195 | 138 |

| This compound | 205 | 145 |

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a powerful analytical technique for the sensitive and selective quantification of compounds in complex matrices. In the context of caffeine analysis, the use of a deuterated internal standard like this compound is critical for achieving high accuracy and precision. The UHPLC system utilizes columns with small particle sizes (typically under 2 μm) to achieve rapid and highly efficient separations. nih.gov When coupled with HRMS, such as time-of-flight (TOF) or Orbitrap mass analyzers, the system provides exceptional mass accuracy and resolution, allowing for the confident identification and differentiation of analytes from matrix interferences.

The role of this compound in this methodology is that of an internal standard. It is added at a known concentration to samples prior to preparation and analysis. Since this compound is chemically identical to caffeine but has a distinct mass due to the deuterium labels, it co-elutes with the native caffeine during the chromatographic separation but is detected as a separate ion by the mass spectrometer. This co-elution ensures that any analyte loss during sample preparation or fluctuations in instrument response (e.g., ionization efficiency) affects both the analyte and the internal standard equally. By measuring the ratio of the response of caffeine to the response of this compound, analysts can correct for these variations, leading to highly reliable and reproducible quantitative results. This approach is fundamental for minimizing experimental errors and ensuring the integrity of the analytical data.

High-Performance Thin-Layer Chromatography-Electrospray Ionization Mass Spectrometry (HPTLC-ESI-MS)

The coupling of High-Performance Thin-Layer Chromatography with Electrospray Ionization Mass Spectrometry (HPTLC-ESI-MS) offers a robust method for the quantification of analytes like caffeine. This technique leverages the separation power of HPTLC with the sensitive and selective detection capabilities of mass spectrometry. In a published method for quantifying caffeine in pharmaceutical and energy drink samples, Stable Isotope Dilution Analysis (SIDA) using a deuterated caffeine internal standard (caffeine-d3, a compound similar in function to this compound) was employed to enhance the method's reliability. nih.govresearchgate.net

After samples and standards are applied to the HPTLC plate and separated chromatographically, the distinct bands are eluted directly from the plate into the ESI-MS interface. nih.govresearchgate.net For quantification, the mass spectrometer monitors the specific mass-to-charge ratios (m/z) for both the analyte (caffeine) and the deuterated internal standard. nih.gov The use of the isotopically labeled standard is crucial for correcting positional errors that can occur during the elution step from the plate, a potential source of variability in HPTLC-MS analysis. nih.govresearchgate.net By nullifying this positioning error, the SIDA approach significantly improves the precision of the measurement. nih.govresearchgate.net Research has demonstrated this method to be highly reliable, showing no significant difference in quantification results when compared to validated HPTLC-UV methods, while offering substantially lower detection and quantification limits. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Linear Regression (R²) | 0.9998 | nih.govresearchgate.net |

| Repeatability (RSD, n=6) | ≤ ±3.75% | nih.govresearchgate.net |

| Limit of Detection (LOD) | 75 µg L⁻¹ | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 250 µg L⁻¹ | nih.govresearchgate.net |

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method used to determine the concentration of a target analyte with high precision and accuracy. sigmaaldrich.com The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. sigmaaldrich.com This labeled compound, often referred to as the "spike" or internal standard, is chemically identical to the unlabeled analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

The core of the IDMS technique is the measurement of the ratio of the signal intensity of the natural isotope (analyte) to that of the isotopically labeled form (internal standard). sigmaaldrich.com Because the labeled and unlabeled forms of the compound exhibit nearly identical chemical and physical behavior, they are affected proportionally by any sample loss during extraction, purification, and analysis. Any variations in instrument performance also affect both species equally. Therefore, the ratio of their signal intensities remains constant regardless of sample recovery or instrument fluctuations. This direct proportionality between the mass fraction ratio and the signal intensity ratio allows for highly accurate quantification, as the measurement is traceable to the SI unit of mass. sigmaaldrich.com

In IDMS, a calibration curve is constructed to establish the relationship between the concentration ratio of the analyte to the internal standard and the measured signal intensity ratio. To create this curve, a series of calibration standards are prepared, each containing a constant concentration of the isotopically labeled internal standard (this compound) and varying, known concentrations of the unlabeled analyte (caffeine).

These standards are then analyzed by the mass spectrometer, and the signal intensity for both the analyte and this compound is measured. A graph is plotted with the ratio of the signal intensities (e.g., peak area of caffeine / peak area of this compound) on the y-axis against the ratio of the concentrations (concentration of caffeine / concentration of this compound) on the x-axis. This plot typically yields a linear relationship with a high correlation coefficient (e.g., R² > 0.99). researchgate.netresearchgate.net The unknown concentration of caffeine in a sample can then be determined by measuring its signal intensity ratio against the known amount of added this compound and interpolating the value from this calibration curve. sigmaaldrich.com

The use of an isotopically labeled internal standard like this compound is the key to the enhanced precision and accuracy of the IDMS method. Precision is improved because the ratio measurement corrects for random errors that may occur during the analytical process. For instance, inconsistencies in injection volume or fluctuations in the mass spectrometer's detector response are compensated for because they affect both the analyte and the standard simultaneously.

Accuracy is enhanced because the method corrects for systematic errors related to sample preparation and matrix effects. Since the internal standard is introduced at the beginning of the workflow, it accounts for any loss of analyte during extraction, cleanup, or derivatization steps. In techniques like HPTLC-MS, using a stable isotope dilution approach has been shown to nullify positioning errors during the analysis, demonstrating its power to eliminate specific sources of error. nih.govresearchgate.net By correcting for these potential variations, IDMS with this compound provides a more accurate representation of the true analyte concentration in the original sample. sigmaaldrich.com

Chromatographic Separation Science with this compound

In chromatographic separation science, the primary goal is to separate components of a mixture for subsequent identification and quantification. This compound plays a vital role not in the separation mechanism itself, but as a tool to validate and ensure the accuracy of the quantification that follows the separation. Because its chemical properties are virtually identical to those of natural caffeine, this compound co-elutes with caffeine under typical chromatographic conditions, whether in liquid chromatography (LC) or thin-layer chromatography (TLC). nih.govwalisongo.ac.id This co-elution is critical, as it ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential interferences, making this compound an ideal internal standard for quantitative analysis.

Method Development and Optimization Strategies

The development of a robust chromatographic method for caffeine analysis involves the systematic optimization of several key parameters to achieve efficient separation from other compounds in the sample matrix. uobaghdad.edu.iq The use of this compound as an internal standard is an integral part of this process, providing a constant reference against which the performance of the method can be judged.

Key strategies in method development include:

Stationary Phase Selection: The choice of the column (in HPLC) or plate (in TLC) is fundamental. For caffeine, reversed-phase columns like C18 are commonly used, which separate compounds based on their hydrophobicity. nih.govuobaghdad.edu.iq

Mobile Phase Optimization: The composition of the mobile phase is adjusted to achieve the desired retention time and resolution. For reversed-phase HPLC of caffeine, mixtures of water and an organic solvent like methanol are typical. nih.gov The ratio of these solvents, pH, and the addition of modifiers like acetic acid are optimized to ensure a sharp peak shape and good separation from related compounds like theophylline and theobromine (B1682246). uobaghdad.edu.iq

Flow Rate and Temperature: In HPLC, adjusting the flow rate and column temperature can impact resolution and analysis time. Lower flow rates can increase resolution but lengthen the run time, requiring a balance to be found for optimal efficiency. uobaghdad.edu.iqnih.gov

Detection Parameters: The detector settings, such as the wavelength for a UV detector or the specific ion transitions for a mass spectrometer, are optimized for maximum sensitivity to both caffeine and this compound. nih.gov

Throughout this optimization process, this compound is spiked into test samples. The stability of the ratio of the caffeine peak area to the this compound peak area across different conditions is a key indicator of the method's robustness. A successful method will demonstrate a consistent and reproducible analyte-to-internal standard ratio, ensuring that the final validated method provides accurate and reliable quantification.

| Parameter | Condition 1 (HPLC) | Condition 2 (TLC) | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 Column | Silica Gel 60 F254 Plate | nih.govnih.gov |

| Mobile Phase | Water:Methanol (50:50, v/v) | Ethyl acetate:Ethanol (80:20, v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | N/A (Plate Development) | nih.gov |

| Detection | UV at 272 nm | UV at 274 nm followed by ESI-MS | nih.govnih.gov |

| Internal Standard | This compound (or similar) | Caffeine-d3 (or similar) | nih.gov |

Influence of Stationary and Mobile Phase on Deuterated Compound Separation

The chromatographic separation of this compound, much like its unlabeled counterpart, is governed by its interactions with the stationary and mobile phases. The selection of these two components is critical for achieving the desired resolution, peak shape, and analysis time.

Stationary Phase: In reversed-phase high-performance liquid chromatography (HPLC), the most common analytical technique for caffeine, C18 (octadecylsilyl) columns are frequently employed nih.govuobaghdad.edu.iq. These columns feature a nonpolar stationary phase that retains caffeine and this compound based on their hydrophobicity. Studies have also explored the use of pentafluorophenyl (PFP) stationary phases, which can offer enhanced retention and improved separation of caffeine from structurally similar compounds like theophylline and theobromine japsonline.com. The PFP phase provides additional dipole-dipole and π-π interactions, which can be advantageous for separating these polar analytes japsonline.com. For gas chromatography (GC), a (14% cyanopropylphenyl)methylpolysiloxane fused-silica capillary column has been used to study isotopic effects on caffeine and its metabolites nih.gov.

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a polar solvent mixture, such as water with methanol or acetonitrile uobaghdad.edu.iqitmedicalteam.pl. The composition of the mobile phase is a key factor in controlling retention time and resolution. An increase in the organic modifier content (e.g., increasing the concentration of methanol from 5% to 30%) reduces the polarity of the mobile phase, causing the analyte to elute faster and thus decreasing the retention time uobaghdad.edu.iqresearchgate.net. The flow rate also has a significant impact; increasing the flow rate from 0.1 to 1.0 mL/min leads to a reduction in retention time and peak width uobaghdad.edu.iq. The optimal separation is a balance between analysis time and resolution, with studies identifying a flow rate of 0.5 mL/min with 15% methanol as effective for separating caffeine and its derivatives researchgate.net.

Isotopic Effects on Chromatographic Retention and Peak Resolution

The substitution of hydrogen with deuterium in this compound introduces subtle but measurable isotopic effects on its chromatographic behavior. In chromatography, molecules labeled with deuterium often elute slightly earlier than their protium (¹H) analogs nih.gov. This phenomenon is known as the chromatographic H/D isotope effect.

This effect arises from differences in the intermolecular interaction strengths between the analyte and the stationary phase nih.gov. Deuterium atoms are slightly larger than protium atoms, which can attenuate the interaction of the molecule's core structure with the stationary phase, leading to a shorter retention time nih.gov. Studies on deuterated caffeine derivatives in GC-MS have reported H/D isotope effect values (calculated as the retention time of the protiated compound divided by the retention time of the deuterated compound) ranging from 1.0012 to 1.0045 nih.gov.

While this effect exists, for the purpose of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), it is crucial that the deuterated standard co-elutes as closely as possible with the unlabeled analyte nih.gov. This ensures that both compounds experience the same conditions throughout the analysis, particularly during ionization, which is essential for accurate quantification. The similar chromatographic behavior is confirmed in studies where the extraction efficiency of ¹³C₃-caffeine (78%) was found to be nearly identical to that of native caffeine (73–79%) nih.gov.

Method Validation and Performance Characteristics of this compound Assays

Linearity and Dynamic Range Determination

Linearity is established by demonstrating a proportional relationship between the concentration of the analyte (caffeine) and the instrument's response. This response is typically calculated as the ratio of the analyte's peak area to the internal standard's (this compound) peak area. A calibration curve is generated, and its linearity is assessed by the coefficient of determination (R²). For bioanalytical methods, an R² value greater than 0.99 is considered evidence of good linearity nih.govnih.govresearchgate.net. The dynamic range is the concentration range over which the method is linear, accurate, and precise, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).

| Linear Range (Caffeine) | Correlation Coefficient (R²) | Reference |

|---|---|---|

| 0.1–40 µg/mL | 0.995 | nih.gov |

| 10–10000 ng/mL | >0.99 | researchgate.net |

| 3.9–582.6 ng/mL | >0.99 | nih.gov |

| 1.25–20.0 mg/L | 0.9999 | agilent.com |

| 1-200 ppm | 0.998 | ui.ac.id |

| 4.1–3000 ng/mL | >0.99 | nih.gov |

Accuracy and Recovery Assessment

Accuracy reflects how close the measured concentration of an analyte is to its true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. Recovery is the efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response in a solution where no extraction has occurred. An ideal internal standard like this compound should have a recovery that is consistent and similar to the analyte. One study using ¹³C₃-caffeine as an internal standard reported an extraction efficiency of approximately 78%, which was comparable to the 73-79% recovery for caffeine itself nih.gov.

| Analyte | Accuracy Range (%) | Recovery Range (%) | Reference |

|---|---|---|---|

| Caffeine | 98.78 - 101.28% | Not Reported | nih.govphcogres.com |

| Caffeine | 96.5 - 106.2% | 102% | nih.gov |

| Caffeine & ¹³C₃-Caffeine (IS) | Within ±15% of nominal | 73-79% (Caffeine), ~78% (IS) | nih.gov |

| Caffeine | 90.72 - 102.85% | Not Reported | ui.ac.id |

| Caffeine | 97.9 - 102.8% | Not Reported | waters.com |

| Caffeine | 97.7 - 109% | Not Reported | nih.gov |

Precision and Reproducibility (Intra- and Inter-Assay Variability)

Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Intra-assay precision (repeatability) is assessed by analyzing replicate QC samples within the same analytical run.

Inter-assay precision (reproducibility) is determined by analyzing QC samples on different days.

For a method to be considered precise, the %CV should generally be less than 15%. The stability and consistency of the internal standard's signal are paramount for achieving high precision.

| Precision Type | Concentration Levels | Variability (%RSD or %CV) | Reference |

|---|---|---|---|

| Intra-day | 20, 40, 60 ppm | 0.021 - 0.052% | nih.gov |

| Inter-day | 20, 40, 60 ppm | 0.054 - 0.068% | nih.gov |

| Intra- & Inter-day | Low, Medium, High QC | <10% | nih.gov |

| Within- & Between-batch | Five QC levels | 0.95 - 8.66% | researchgate.net |

| Inter-day | Multiple QC levels | <7% | waters.com |

| Within- & Between-run | Multiple QC levels | 0.55 - 9.12% | nih.gov |

Limits of Quantitation (LOQ) and Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision nih.gov. These parameters are fundamental for defining the sensitivity of an analytical method. As an internal standard, this compound is added at a concentration well above its own detection limit, so LOD and LOQ are not determined for it. The values below pertain to the quantification of caffeine in assays utilizing a deuterated internal standard.

| LOD | LOQ | Matrix/Method | Reference |

|---|---|---|---|

| 2.62 ppm | 7.94 ppm | HPLC | nih.gov |

| 2.12 ppm | 7.24 ppm | RP-HPLC | itmedicalteam.pl |

| ~1.3 ng/mL | ~3.9 ng/mL | LC-MS/MS in Plasma | nih.gov |

| 0.034 mg/L | 0.113 mg/L | HPLC | agilent.com |

| 9 ppm | 28 ppm | HPLC | ui.ac.id |

| Not Reported | 4.1 ng/mL | HPLC-ESI-MS/MS in Plasma | nih.gov |

Spectroscopic and Computational Characterization of Caffeine D10

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. The frequencies of these vibrations are highly dependent on the masses of the constituent atoms and the strength of the chemical bonds between them. The introduction of deuterium (B1214612), which has approximately twice the mass of protium, leads to discernible shifts in the vibrational spectra.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of standard caffeine (B1668208) exhibits characteristic absorption bands corresponding to its various functional groups. numberanalytics.com For instance, strong bands observed around 1702 cm⁻¹ and 1662 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of its two carbonyl (C=O) groups, respectively. isca.me The region between 2800 cm⁻¹ and 3100 cm⁻¹ is typically associated with C-H stretching vibrations of the methyl groups and the C-H bond on the imidazole (B134444) ring.

In Caffeine-D10, the ten C-H bonds of the three methyl groups (N1-CH₃, N3-CH₃, N7-CH₃) and the imidazole ring (C8-H) are replaced with C-D bonds. This isotopic substitution significantly impacts the IR spectrum. The most pronounced effect is the shift of the C-H stretching vibrations to lower frequencies. Based on the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The C-D bond is stronger than the C-H bond is a misconception; the primary effect on frequency is the increased reduced mass. This results in a shift of the C-D stretching bands to approximately 2100-2300 cm⁻¹. wikipedia.org For example, the C-H stretching vibration in methane (B114726) (CH₄) at 2917 cm⁻¹ shifts to 2109 cm⁻¹ in deuterated methane (CD₄). wikipedia.org Consequently, the IR spectrum of this compound is expected to show a notable absence of peaks in the typical C-H stretching region and the appearance of new bands in the C-D stretching region.

Table 1: Comparison of Key Infrared (IR) Vibrational Frequencies for Caffeine and Predicted Frequencies for this compound

| Vibrational Mode | Caffeine (cm⁻¹) | This compound (Predicted, cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) Stretch | ~1702, ~1662 | ~1702, ~1662 | isca.me |

| Methyl C-H Stretch | ~2950 - 3100 | Absent | fyxzz.cn |

| Imidazole C-H Stretch | ~3110 | Absent | fyxzz.cn |

| Methyl/Imidazole C-D Stretch | Absent | ~2100 - 2300 | wikipedia.org |

Raman spectroscopy provides complementary information to IR spectroscopy by measuring the inelastic scattering of monochromatic light. Similar to IR, Raman spectra are sensitive to isotopic substitution. In standard caffeine, Raman marker bands have been identified at various wavenumbers, including a notable peak around 550-565 cm⁻¹ corresponding to the xanthine (B1682287) group vibrations and peaks in the 1600-1700 cm⁻¹ range for C=O bond vibrations. horiba.comspectroscopyonline.com

For this compound, the most significant change in the Raman spectrum is again related to the C-H bonds. The C-H stretching bands, typically found between 2800 and 3000 cm⁻¹ in the Raman spectrum of caffeine, are replaced by C-D stretching bands at lower wavenumbers (approximately 2000 to 2400 cm⁻¹). pnas.org This clear separation of C-H and C-D bands is analytically useful, as it allows for the unambiguous identification and quantification of the deuterated species in a mixture without interference from protonated analogues. pnas.org This technique, known as Raman Stable Isotope Probing (SIP), leverages the baseline separation of C-H and C-D stretching bands to discriminate between isotopically labeled and unlabeled compounds. pnas.org

Table 2: Comparison of Key Raman Spectroscopic Bands for Caffeine and Predicted Bands for this compound

| Vibrational Mode | Caffeine (cm⁻¹) | This compound (Predicted, cm⁻¹) | Reference |

|---|---|---|---|

| Xanthine Ring Vibration | ~565 | ~565 | horiba.com |

| Carbonyl (C=O) Stretch | ~1699 | ~1699 | researchgate.net |

| C-H Stretch | ~2800 - 3000 | Absent | pnas.org |

| C-D Stretch | Absent | ~2000 - 2400 | pnas.org |

The shift in vibrational frequency upon isotopic substitution is a well-understood phenomenon. The magnitude of the isotopic shift is proportional to the square root of the ratio of the reduced masses of the original and substituted atoms. For the replacement of hydrogen with deuterium, the "H-D shift" is approximately proportional to (μ_CH / μ_CD)¹/², which is roughly 1/√2 or about 0.71. wikipedia.org This means a C-H stretching vibration observed at 3000 cm⁻¹ would be expected to shift to approximately 3000 * 0.71 ≈ 2130 cm⁻¹ for a C-D bond.

This predictable shift is invaluable for assigning vibrational modes. By comparing the spectra of caffeine and this compound, vibrational modes involving the motion of the substituted hydrogen atoms can be definitively identified. Modes that show a significant frequency shift upon deuteration are those with a high degree of hydrogen motion, primarily the C-H stretching and bending modes. Conversely, modes that are largely unaffected, such as the C=O and C=C stretching vibrations of the purine (B94841) ring system, involve minimal hydrogen atom displacement and thus show negligible isotopic shifts. This comparative analysis allows for a more confident and accurate assignment of the entire vibrational spectrum.

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful tools to understand the structure, properties, and dynamics of molecules like caffeine and its deuterated forms. These methods can predict spectroscopic data and provide insights into molecular behavior at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the vibrational frequencies (e.g., IR and Raman spectra) of molecules.

For a molecule like this compound, DFT calculations would be performed to optimize its molecular geometry and then compute the harmonic vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope would lead to significant shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in regular caffeine. Specifically, the stretching and bending modes involving deuterium would appear at lower wavenumbers.

While numerous studies have published DFT calculations for caffeine, and some for other deuterated forms, specific data tables of calculated vibrational modes for this compound are not present in the available literature. researchgate.netnih.gov A hypothetical data table would typically list the calculated wavenumber, the intensity of the vibration, and the assignment of the vibrational mode (e.g., C-D stretch, C=O stretch).

Hypothetical Data Table of DFT Calculated Vibrational Frequencies for this compound (Illustrative Only)

| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Lower frequency region | C-D stretching and bending modes |

| Mid-frequency region | Ring deformation modes, C-N stretching |

Note: This table is for illustrative purposes only. No published data for this compound was found.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations could be employed to study how full deuteration affects its dynamic properties, such as its interaction with solvent molecules (like water), its aggregation behavior, and its conformational flexibility. researchgate.netnih.govnih.gov

The increased mass from deuterium substitution can influence the kinetic properties of the molecule. MD simulations would help in understanding these "isotope effects" on a molecular level, such as changes in diffusion rates and the dynamics of hydrogen/deuterium bonding with surrounding molecules. researchgate.net Studies on other deuterated molecules have shown that these isotopic effects can alter physical properties and metabolic pathways. uwo.ca However, specific MD simulation studies detailing the isotopic influences for this compound are not documented in the searched scientific papers.

Beyond DFT, other quantum mechanical (QM) methods can be used to predict a range of spectroscopic properties with high accuracy. This includes methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which can provide even more accurate predictions of electronic and vibrational spectra.

These advanced QM approaches could be used to calculate the UV-Vis absorption spectra, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic parameters of this compound. rsc.org The replacement of all protons with deuterons would significantly alter the predicted ¹H NMR spectrum (which would be absent) and would cause subtle but predictable changes in the ¹³C and ¹⁴N NMR spectra due to the different nuclear spin and magnetic moment of deuterium.

While the principles of these methods are well-established, and they have been applied to caffeine itself, the specific application and resulting data for this compound are not available in the current body of scientific literature. researchgate.netaip.org

Applications of Caffeine D10 in Research Disciplines

Biochemical and Metabolic Pathway Elucidation (In Vitro Studies)

The use of Caffeine-D10 in controlled in vitro settings has been instrumental in unraveling the complex metabolic pathways of caffeine (B1668208). Its altered physicochemical properties due to deuteration allow researchers to trace and quantify metabolic processes with high precision.

Investigation of Caffeine Metabolism (In Vitro)

In vitro studies using deuterated caffeine have confirmed that isotopic substitution significantly alters its metabolic profile. The presence of deuterium (B1214612) in the methyl groups renders the molecule less susceptible to the typical metabolic pathways that rapidly break down conventional caffeine. This phenomenon, known as the kinetic isotope effect, is due to the greater energy required to break a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. As a result, d9-caffeine exhibits a slower rate of metabolism, leading to a prolonged half-life in in vitro systems compared to its non-deuterated counterpart researchgate.net. This characteristic allows for a more detailed examination of the enzymatic processes involved in its biotransformation.

The primary metabolism of caffeine in humans proceeds through demethylation at the N-1, N-3, and N-7 positions to form theobromine (B1682246), paraxanthine (B195701), and theophylline, respectively. In vitro studies with deuterated caffeine demonstrate a significant alteration in these pathways. The stronger C-D bonds in the deuterated methyl groups slow the rate of enzymatic cleavage at these sites thieme-connect.com. This isotopic effect leads to a "metabolic switching," where metabolic processes may be shunted away from the deuterated sites researchgate.net. Consequently, the formation of the primary demethylated metabolites from d9-caffeine is substantially reduced. Studies have shown a five- to ten-fold reduction in exposure to active metabolites like paraxanthine, theobromine, and theophylline when d9-caffeine is used compared to regular caffeine wikipedia.org. This allows researchers to study the foundational enzymatic activities and the impact of isotopic substitution on specific metabolic routes.

The biotransformation of caffeine is predominantly carried out by a suite of enzymes in the liver. The Cytochrome P450 (CYP) superfamily of enzymes is central to its metabolism.

Cytochrome P450 Isoforms : In vitro studies using human liver microsomes and cDNA-expressed CYPs have identified several key isoforms involved in caffeine metabolism. CYP1A2 is the primary enzyme responsible for all three demethylation pathways (N-1, N-3, and N-7) and C-8 hydroxylation nih.govnih.govuq.edu.au. Other isoforms, including CYP2E1 and CYP3A, also contribute, particularly at higher caffeine concentrations uq.edu.audrugbank.com. When this compound is introduced into these in vitro systems, the kinetic isotope effect directly impacts the catalytic efficiency of these enzymes. The increased strength of the C-D bond slows the rate of oxidation by CYP1A2, the main enzyme for demethylation researchgate.netthieme-connect.com. This makes deuterated caffeine a useful probe for investigating the mechanics and limitations of CYP450 activity.

N-Acetyltransferases (NATs) : While NATs are involved in the broader metabolism of xanthines, the primary biotransformation of caffeine itself is dominated by CYP enzymes. The influence of deuteration on NAT activity in the context of caffeine's downstream metabolites is a more specialized area of study.

| Enzyme Family | Specific Enzyme(s) | Role in Caffeine Metabolism | Impact of Deuteration (this compound) |

|---|---|---|---|

| Cytochrome P450 | CYP1A2 | Primary enzyme for N-1, N-3, and N-7 demethylation and C-8 hydroxylation. thieme-connect.comnih.govnih.govuq.edu.au | Metabolic rate is significantly slowed due to the kinetic isotope effect on C-D bonds. researchgate.netthieme-connect.com |

| Cytochrome P450 | CYP2E1, CYP3A4 | Contribute to N-demethylation and C-8 hydroxylation, especially at higher concentrations. uq.edu.audrugbank.com | Reduced rate of biotransformation. |

| Oxidoreductases | Xanthine (B1682287) Dehydrogenase/Oxidase | Metabolizes xanthine (a downstream product of demethylation) to uric acid. nih.gov | Indirectly affected due to the reduced rate of formation of its substrate, xanthine. |

Microorganisms, particularly bacterial strains like Pseudomonas, are capable of degrading caffeine, utilizing it as a source of carbon and nitrogen nih.gov. The two primary pathways identified for bacterial caffeine degradation are N-demethylation and C-8 oxidation mdpi.commdpi.comresearchgate.net. In the N-demethylation pathway, methyl groups are sequentially removed to ultimately form xanthine nih.govmdpi.com. The C-8 oxidation pathway involves the formation of 1,3,7-trimethyluric acid nih.gov.

While these pathways are well-documented for standard caffeine, specific research detailing the microbial degradation of this compound is not extensively covered in available literature. However, it can be inferred that the kinetic isotope effect observed in mammalian enzymatic systems would also apply to microbial enzymes. The stronger C-D bonds would likely slow the rate of microbial N-demethylation, potentially making this compound more resistant to degradation by certain bacterial strains compared to its non-deuterated counterpart.

Quantitative Metabolomics Utilizing Deuterated Internal Standards

In the field of quantitative metabolomics, precision and accuracy are paramount. This compound, most commonly as d9-caffeine, is widely used as an ideal internal standard for the quantification of caffeine in complex biological matrices like plasma, serum, and saliva using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govveeprho.comresearchgate.net.

An internal standard is a compound added to a sample in a known concentration to enable the quantification of a target analyte. The key advantages of using this compound for this purpose are:

Physicochemical Similarity : It is structurally and chemically almost identical to natural caffeine, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation wikipedia.org. This co-elution helps to correct for any loss of analyte during sample processing.

Mass Differentiability : Despite its similar behavior, its higher molecular weight allows it to be easily distinguished from endogenous caffeine by the mass spectrometer wikipedia.org.

Matrix Effect Compensation : Biological samples can contain substances that suppress or enhance the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. Since the deuterated standard is affected by these matrix effects in the same way as the non-deuterated analyte, its signal can be used to normalize the signal of the target analyte, thereby improving the accuracy and reliability of the quantification nih.gov.

| Property | Advantage as an Internal Standard | Reference |

|---|---|---|

| Structural and Chemical Similarity | Behaves identically to the analyte during sample preparation and chromatography, ensuring co-elution. | wikipedia.org |

| Increased Mass | Allows for clear differentiation from the non-deuterated analyte by the mass spectrometer. | wikipedia.org |

| Identical Ionization Behavior | Experiences the same signal suppression or enhancement (matrix effects) as the analyte, allowing for accurate correction. | nih.gov |

Environmental and Forensic Analytical Science Research

The utility of this compound as an internal standard extends into environmental and forensic sciences, where precise quantification of caffeine is often required for monitoring and legal purposes.

In environmental science , caffeine is recognized as a key indicator of anthropogenic (human-caused) pollution in water systems, as its presence is directly linked to wastewater discharge. Accurate measurement of caffeine levels helps in tracking pollution sources and assessing water quality. Analytical methods for environmental monitoring utilize this compound as an internal standard to ensure precise and reliable quantification of caffeine in complex environmental samples like river water and wastewater effluent.

In forensic analytical science , the determination of caffeine concentrations in biological fluids can be crucial in cases of overdose, poisoning, or driving under the influence. Given the potential for severe toxicity at high doses, forensic laboratories must produce highly accurate and defensible quantitative results. The use of deuterated internal standards like this compound in LC-MS/MS methods is the gold standard in forensic toxicology for quantifying drugs and their metabolites researchgate.net. It ensures the accuracy of the measurements, which is critical for legal proceedings.

Tracing Environmental Contaminant Fate and Transport

Caffeine has been identified as a reliable chemical marker for anthropogenic pollution in surface waters, as its presence is almost exclusively linked to human activities. nih.gov It enters the environment through treated and untreated wastewater discharges. yale.eduscielo.br Researchers utilize caffeine as a tracer to track the extent of wastewater contamination in rivers, lakes, and coastal areas. eurekalert.orgpugetsoundinstitute.orgrollins.edu

In such environmental studies, accurate quantification of caffeine at trace levels is paramount. Stable isotope dilution analysis using a labeled internal standard is the gold standard for this purpose. This compound, with its ten deuterium atoms, is an ideal internal standard for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com When added to an environmental sample, this compound behaves identically to the native caffeine during extraction and analysis. By measuring the ratio of native caffeine to the known concentration of added this compound, scientists can precisely calculate the concentration of the caffeine contaminant, overcoming potential matrix effects or extraction inefficiencies. This approach enhances the reliability of studies tracking the fate and transport of human-derived contaminants in aquatic systems.

Authentication and Source Identification of Caffeine (e.g., Natural vs. Synthetic)

The demand for natural food ingredients has led to a need for robust analytical methods to verify the authenticity of products containing caffeine. nih.govwiley.com Synthetic caffeine, derived from chemical synthesis, is significantly cheaper than caffeine extracted from natural sources like coffee beans or tea leaves. wiley.com This price difference creates a risk of economic adulteration, where synthetic caffeine may be illegally added to products labeled as "natural." nih.govwiley.com

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to distinguish between natural and synthetic caffeine. nih.govwiley.com This method relies on the measurement of the stable carbon isotope ratio (¹³C/¹²C), expressed as δ¹³C values. nih.gov Natural caffeine, derived from C3 plants, has a different δ¹³C signature compared to synthetic caffeine, which is typically derived from petroleum-based precursors. wiley.com

Research has established distinct δ¹³C ranges for caffeine from different origins, allowing for the identification of its source in a given product. nih.gov

Table 1: Distinguishing δ¹³C Values for Natural and Synthetic Caffeine

| Caffeine Source | Typical δ¹³C Value Range (‰) |

|---|---|

| Natural | -25 to -32 |

| Synthetic | -33 to -38 |

Data sourced from Zhang et al. (2012) nih.gov

In the analytical workflow for CSIA, precise and accurate quantification of the total caffeine content is crucial. Isotope dilution analysis with a deuterated standard like this compound is employed for this purpose. nih.gov By adding a known amount of this compound to the sample extract, it serves as an internal standard for quantification via mass spectrometry. nih.gov This ensures that the subsequent isotope ratio measurement is accurate and reliable, allowing for the unambiguous authentication of the caffeine source.

Pharmacological and Toxicological Research (In Vitro Focus)

In the realm of pharmacology and toxicology, deuterated standards are indispensable for in vitro studies investigating the metabolic fate and interaction of drugs. This compound is used extensively in these contexts to ensure analytical precision.

In vitro pharmacokinetic studies, primarily using human liver microsomes, are essential for characterizing the metabolic pathways of new drug candidates and understanding the enzymes involved. nih.govnih.govresearchgate.net Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs, including caffeine. nih.govdls.com Caffeine is predominantly metabolized by the CYP1A2 enzyme. nih.govresearchgate.netbiorxiv.org

In these experiments, the disappearance of the parent compound (caffeine) and the appearance of its metabolites are monitored over time. nih.gov To ensure accurate quantification, a stable isotope-labeled internal standard is required, and this compound (or other deuterated variants like d3 or d9) is the ideal choice. nih.gov The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for its co-elution with unlabeled caffeine but separation by mass, thus correcting for any variations in sample preparation and instrument response. nih.gov

A study comparing the pharmacokinetics of natural versus synthetic caffeine utilized an LC-MS/MS method to analyze serum caffeine levels. The data from such studies provide key pharmacokinetic parameters. researchgate.net

Table 2: Example Pharmacokinetic Parameters of Caffeine

| Parameter | Value (for a 60 mg dose) |

|---|---|

| t-max (hours) | 0.63 - 0.75 |

| C-max (ng/mL) | ~1100 |

| AUC 0-4h (ng·h/mL) | ~2700 |

Pharmacokinetic parameters can vary based on the specific study design and individual metabolism. Data adapted from a comparative study. researchgate.net

The labeling of caffeine with deuterium can also be used to study the kinetic isotope effect, where the heavier isotope can slow down the rate of metabolism at the site of deuteration, providing insights into metabolic mechanisms. researchgate.net

Caffeine is often used as a probe substrate to investigate the potential of new drugs to inhibit or induce the activity of the CYP1A2 enzyme. nih.govnih.govresearchgate.net An in vitro drug-drug interaction study would typically involve incubating human liver microsomes with caffeine, the new investigational drug, and necessary cofactors. researchgate.net The rate of caffeine metabolism is then compared to a control incubation without the new drug.

A significant decrease in caffeine metabolism would indicate that the new drug is an inhibitor of CYP1A2, which could lead to clinically significant drug-drug interactions if the new drug is co-administered with other drugs metabolized by CYP1A2. researchgate.net Conversely, an increase in metabolism might suggest enzyme induction.

In these highly sensitive assays, the precise quantification of caffeine and its metabolites is critical. The use of this compound as an internal standard in the LC-MS/MS analytical method is standard practice. nih.govresearchgate.net It ensures the accuracy and reliability of the data, which is fundamental for making informed decisions about the safety and potential for drug interactions of a new pharmaceutical compound.

Quality Assurance and Reference Standards for Caffeine D10

Development and Certification of Caffeine-D10 Reference Materials

The development of a this compound certified reference material (CRM) is a meticulous process that establishes its identity, purity, and stability. This process is governed by international standards such as ISO/IEC 17025 and ISO 17034 to ensure the quality and reliability of the reference material. The certification process for a CRM, such as one for caffeine (B1668208), involves preparation from a pure substance, which is then purified through methods like extraction and recrystallization. ncrm.org.cn

A certificate of analysis (COA) for a CRM provides certified property values, associated uncertainties, and a statement of metrological traceability. For instance, a this compound CRM may be offered as a neat solid or as a calibrated solution, with the certificate detailing its certified content. ncrm.org.cnlgcstandards.com

Homogeneity and stability are critical attributes of any reference material. Homogeneity ensures that every aliquot of the reference material has the same concentration of the analyte, within a specified uncertainty. Stability ensures that the concentration remains constant over time when stored under specified conditions.

For caffeine reference materials, homogeneity is often assessed by analyzing randomly selected samples from a batch using techniques like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). ncrm.org.cn Statistical methods, such as the F-test, are employed to determine if there are any significant differences between units. ncrm.org.cn Stability studies are conducted at regular intervals to establish the effective duration of use for the certified reference material. ncrm.org.cn These studies may involve long-term testing at various temperatures (e.g., 4°C, -20°C, -40°C, and -80°C) and short-term testing at elevated temperatures (e.g., 37°C) to simulate different storage and transport conditions. researchgate.net For example, a study on caffeine stability in urine involved testing at multiple time points over 18 months for long-term stability. researchgate.net

Table 1: Key Parameters in Homogeneity and Stability Testing of Reference Materials

| Parameter | Description | Typical Method |

|---|---|---|

| Homogeneity | The uniformity of the analyte's concentration throughout the batch of the reference material. | HPLC-DAD analysis of random samples. ncrm.org.cn |

| Long-Term Stability | The ability of the reference material to maintain its certified properties over an extended period under specified storage conditions. | Analysis at regular intervals over months or years at various temperatures. researchgate.net |

| Short-Term Stability | The ability of the reference material to withstand short-term excursions from the recommended storage temperature, such as during shipping. | Analysis after exposure to elevated temperatures for a defined period. researchgate.net |

The purity of a this compound reference material is certified using at least two independent, or "orthogonal," analytical methods to ensure the accuracy of the certified value. This approach minimizes the risk of methodological bias. Common methods for the certification of caffeine reference materials include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. scirp.org

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful primary analytical method for purity assessment. sigmaaldrich.commdpi.com qNMR is considered a primary ratio method because the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard. mdpi.comox.ac.uk For isotopically labeled compounds like this compound, mass spectrometry is also a key technique for determining isotopic purity.

The certified purity value is typically a weighted mean of the results from the different analytical methods, with the uncertainty calculated according to guidelines such as the ISO GUM (Guide to the Expression of Uncertainty in Measurement). scirp.org For example, a caffeine solution CRM was certified with a value of 999.86 ± 8.54 mg/kg, derived from gravimetry and three analytical methods. scirp.org

Table 2: Orthogonal Methods for Purity Certification of Caffeine Reference Materials

| Analytical Method | Principle | Key Advantages |

|---|---|---|

| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. scirp.org | Widely available, robust, and provides good precision. nih.govresearchgate.net |

| LC-MS/MS | Separation by chromatography coupled with mass-based detection. scirp.org | High selectivity and sensitivity, provides structural information. nih.gov |

| UV-Vis Spectrophotometry | Measurement of light absorption at a specific wavelength. scirp.org | Simple, rapid, and cost-effective. ub.roresearchgate.net |

| Quantitative NMR (qNMR) | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. sigmaaldrich.commdpi.com | Primary ratio method, highly accurate, and can detect impurities without a chromophore. sigmaaldrich.comox.ac.uk |

Role in Analytical Method Standardization and Inter-laboratory Harmonization

This compound certified reference materials play a vital role in the standardization of analytical methods. When developing a new analytical method, a CRM is used to determine systematic errors and ensure the method is fit for its intended purpose. nih.gov By using a well-characterized standard like this compound, laboratories can validate their methods for parameters such as accuracy, precision, linearity, and limits of detection and quantification. nih.govresearchgate.net

Inter-laboratory harmonization is crucial for ensuring that different laboratories produce comparable results. This is often achieved through proficiency testing (PT) schemes, also known as inter-laboratory comparisons (ILCs). rktech.hueas-eth.orgtestveritas.com In these schemes, a central organizer distributes a test material, and participating laboratories analyze it. The results are then statistically compared to an assigned value, often determined using a reference method with a CRM. The use of this compound as an internal standard in such studies helps to minimize variations in results due to differences in instrumentation or sample preparation, thereby improving the comparability of data across laboratories. lockheedmartin.com

Ensuring Measurement Traceability for Quantitative Analyses

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. sigmaaldrich.com In chemical analysis, certified reference materials are the primary means of establishing traceability to the International System of Units (SI). sigmaaldrich.com

When this compound is used as an internal standard in quantitative analyses, such as by isotope dilution mass spectrometry (IDMS), it helps to establish traceability. sigmaaldrich.com In this technique, a known amount of the isotopically labeled standard (this compound) is added to the sample. The analyte (caffeine) is then quantified by measuring the ratio of the signal from the analyte to the signal from the internal standard. Since the concentration of the this compound CRM is certified and traceable to the SI, the measurement of the analyte also becomes traceable. This approach corrects for variations in sample extraction, instrument response, and matrix effects, leading to highly accurate and reliable results. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Caffeine |

| This compound |

| Caffeine-d3 |

| Water |

| Methanol |

| Formic Acid |

| Chloroform |

| 2-Propanol |

| 7-Ethyltheophylline |

Future Research Trajectories for Caffeine D10

Innovations in Site-Specific Deuteration Synthesis

The synthesis of Caffeine-D10, which involves the replacement of all ten hydrogen atoms with deuterium (B1214612), is a mature process. Future research, however, will focus on developing more efficient, sustainable, and precise synthetic routes. The goal is to reduce costs, minimize environmental impact, and potentially create novel, partially deuterated analogs for specialized research.

Key areas of innovation include:

Advanced Catalytic C-H Activation: Moving beyond traditional acid/base-catalyzed hydrogen-deuterium (H-D) exchange in heavy water (D₂O), research is exploring the use of transition-metal catalysts. Homogeneous catalysts based on iridium, ruthenium, or rhodium can facilitate C-H activation under significantly milder conditions. These methods offer the potential for higher isotopic enrichment and greater control, reducing the number of purification steps required.

Flow Chemistry and Process Automation: The implementation of continuous flow reactors for deuteration reactions represents a significant leap forward. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and isotopic purity. Furthermore, it enables safer handling of reagents and opens the door for automated, on-demand synthesis of this compound, making it more accessible for a wider range of research applications.

Biocatalytic Deuteration: A frontier in synthetic chemistry involves harnessing the power of enzymes. Future studies may focus on engineering specific enzymes, such as cytochrome P450s or methyltransferases, to operate in a deuterium-rich environment. Such biocatalytic systems could offer unparalleled regioselectivity, enabling the synthesis of specifically labeled isotopologues (e.g., Caffeine-d3, -d6) that are currently difficult to produce via traditional chemical synthesis.

The table below compares a hypothetical future catalytic method with a conventional approach, highlighting the anticipated improvements.

| Parameter | Conventional H-D Exchange | Future Catalytic Flow Synthesis | Anticipated Advantage |

|---|---|---|---|

| Catalyst | Strong acid/base | Iridium or Ruthenium complex | Milder conditions, higher selectivity |

| Solvent | D₂O (large excess) | D₂O or deuterated organic solvent | Reduced solvent consumption |

| Temperature | >150 °C (high pressure) | 80-120 °C (ambient or low pressure) | Lower energy input, improved safety |

| Reaction Time | 24-72 hours | < 1 hour (residence time) | Drastic increase in throughput |

| Isotopic Purity | 98-99% | >99.5% | Higher quality standard, less interference |

Expansion into Emerging Analytical and Spectroscopic Techniques

While the primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), its unique physical properties make it suitable for a range of advanced analytical techniques that can provide deeper structural and dynamic information.

High-Resolution Mass Spectrometry (HRMS) Metabolomics: In untargeted metabolomics, HRMS instruments (e.g., Orbitrap, TOF) are used to screen for thousands of compounds simultaneously. Using this compound as a "lock mass" or system suitability standard in these complex runs can improve mass accuracy across the entire analysis. More importantly, its presence helps in the confident identification of caffeine-related metabolites by searching for the characteristic mass shift between the endogenous (H10) and labeled (D10) forms.

Deuterium (²H) NMR Spectroscopy: Proton (¹H) NMR is a cornerstone of chemical analysis, but deuterium is largely invisible in these spectra. However, ²H NMR spectroscopy directly observes the deuterium nuclei. Future research can leverage this compound to study its molecular dynamics in solution and its interactions with biological targets. For example, changes in the ²H NMR relaxation times of the deuterated methyl groups could reveal information about the binding of caffeine (B1668208) to adenosine (B11128) receptors or its partitioning into lipid membranes.

Neutron Scattering: Deuterium and hydrogen have vastly different neutron scattering cross-sections. This property can be exploited in Small-Angle Neutron Scattering (SANS) experiments. By using this compound in combination with deuterated or non-deuterated biological macromolecules (e.g., proteins, DNA) and solvents, researchers can selectively "highlight" or "mask" different components of a complex system. This could provide unprecedented detail on the location and orientation of caffeine within a protein binding pocket.

| Technique | Primary Role of this compound | Key Information Gained | Future Research Focus |

|---|---|---|---|

| LC-HRMS | Tracer and system standard | Identification of novel metabolites; improved quantification in untargeted studies | Mapping complete metabolic networks of caffeine |

| ²H NMR Spectroscopy | Molecular probe | Molecular mobility, binding kinetics, and local environment | In-situ studies of receptor-ligand interactions |

| Neutron Scattering (SANS) | Contrast agent | Structural location and orientation within biomolecular complexes | Characterizing caffeine's interaction with cell membranes |

Integration with Systems Biology and Multi-Omics Research

The next frontier for this compound is its integration into systems biology, where data from multiple "omics" platforms are combined to build a holistic model of biological processes. As a stable isotope tracer, this compound is perfectly suited for this role.

Stable Isotope-Resolved Metabolomics (SIRM): By administering this compound and performing time-course metabolomic analysis, researchers can trace the path of the deuterium label through various metabolic pathways. This allows for the unambiguous differentiation between metabolites derived from the administered dose and the pre-existing endogenous pool. This is critical for studying the downstream effects of caffeine metabolism on interconnected pathways, such as purine (B94841) salvage, nucleotide synthesis, and the one-carbon cycle.

Metabolic Flux Analysis (MFA): SIRM provides qualitative pathway mapping; MFA provides quantitative rates. By measuring the rate of appearance of deuterated metabolites like Paraxanthine-D7, Theobromine-D7, and Theophylline-D7, researchers can precisely calculate the metabolic flux through different branches of the caffeine demethylation pathway. This can be correlated with an individual's genetic makeup (e.g., CYP1A2 polymorphisms) to create highly personalized models of drug metabolism.

Multi-Omics Data Integration: The true power of systems biology is realized when data from different layers of biological regulation are combined. A future research paradigm would involve administering this compound to a study cohort and collecting data across multiple omics platforms. The metabolomics data (derived from the D10 tracer) would be integrated with genomics (to identify genetic variants influencing metabolism), transcriptomics (to measure changes in gene expression in response to caffeine), and proteomics (to quantify the levels of metabolic enzymes). This approach can uncover complex regulatory networks and provide a comprehensive understanding of caffeine's physiological impact.

| Omics Layer | Objective Using this compound | Key Measurement | Potential Insight |

|---|---|---|---|

| Genomics | Correlate genotype with phenotype | CYP1A2 and ADORA2A gene sequencing | Identify genetic basis for fast vs. slow metabolizers |

| Transcriptomics | Measure gene expression response | mRNA sequencing of liver or blood cells post-administration | Uncover feedback regulation of metabolic enzyme genes |

| Proteomics | Quantify key enzyme levels | Targeted mass spectrometry of CYP1A2 protein | Link gene expression changes to actual protein abundance |

| Metabolomics (SIRM) | Trace metabolic fate and flux | Time-course LC-MS analysis of deuterated metabolites | Quantify individual metabolic pathway rates and downstream effects |

Development of Advanced Reference Material Formulations

For this compound to be reliably used in the demanding applications described above, the quality and formulation of the certified reference material (CRM) are paramount. Future research will focus on creating more robust, convenient, and application-specific reference materials.

Matrix-Matched Certified Reference Materials: Currently, most CRMs are supplied as a neat powder or a simple solution in an organic solvent like Acetonitrile. A significant advancement will be the development of matrix-matched CRMs, where a certified quantity of this compound is pre-spiked and stabilized in a certified blank biological matrix (e.g., human plasma, urine, or serum). These materials allow laboratories to more accurately assess and correct for matrix effects during sample preparation and analysis, leading to vastly improved accuracy and inter-laboratory agreement, which is crucial for clinical trials and regulatory submissions.